molecular formula C9H10FNO2 B599437 Acetamide,N-[4-(fluoromethoxy)phenyl]- CAS No. 198879-82-2

Acetamide,N-[4-(fluoromethoxy)phenyl]-

Cat. No.: B599437
CAS No.: 198879-82-2
M. Wt: 183.182
InChI Key: GLKCKWSSXGXSEH-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(fluoromethoxy)phenyl]- is a fluorinated acetamide derivative characterized by a fluoromethoxy (-OCH₂F) substituent on the para position of the phenyl ring attached to the acetamide nitrogen. This structural motif is significant in medicinal chemistry due to the electron-withdrawing nature of the fluoromethoxy group, which enhances metabolic stability and influences pharmacokinetic properties such as solubility and membrane permeability .

Properties

CAS No.

198879-82-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.182

IUPAC Name

N-[4-(fluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H10FNO2/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

GLKCKWSSXGXSEH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCF

Synonyms

Acetamide, N-[4-(fluoromethoxy)phenyl]-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-[4-(fluoromethoxy)phenyl]- typically involves the reaction of 4-fluoromethoxybenzene with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or phosphoric acid

    Solvent: Common solvents include dichloromethane or toluene

The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Acetamide,N-[4-(fluoromethoxy)phenyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[4-(fluoromethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The fluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 4-fluoromethoxybenzoic acid.

    Reduction: Formation of N-[4-(fluoromethoxy)phenyl]amine.

    Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Acetamide,N-[4-(fluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,N-[4-(fluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Fluorophenyl)acetamide (): Replacing the fluoromethoxy group with a simple fluorine atom reduces steric bulk and alters electronic properties. The solubility of N-(4-fluorophenyl)acetamide is reported as 1360 mg/L, likely higher than the fluoromethoxy analogue due to decreased hydrophobicity .

Heterocyclic and Sulfonamide Derivatives

  • N-Phenylacetamide sulphonamides (): Compounds 35–37 incorporate sulfonamide groups, which improve analgesic activity (comparable to paracetamol) by modulating inflammatory pain pathways. The fluoromethoxy variant may lack this sulfonamide-mediated efficacy but could offer superior metabolic stability .

Pharmacological Activities

  • The fluoromethoxy variant may exhibit distinct target selectivity due to differences in electronic and steric profiles .
  • Sodium Channel Modulation: Aminotriazine-based acetamides like Compound A () inhibit tetrodotoxin-sensitive sodium channels, reducing neuronal excitability. Fluoromethoxy substitution could enhance binding affinity to hydrophobic channel domains compared to bulkier substituents .

Physicochemical Properties

Solubility and Stability

  • N-(4-Methoxyphenyl)acetamide (): The methoxy group increases solubility (1707 mg/L) relative to fluoromethoxy derivatives, highlighting the trade-off between lipophilicity and aqueous solubility .
  • N-[4-(4-Nitrophenoxy)phenyl]acetamide (): The nitro group reduces solubility but enhances crystalline stability via π-π stacking and hydrogen bonding, a property less pronounced in fluoromethoxy analogues .

Crystallographic and Spectroscopic Data

  • The crystal structure of N-[4-(4-nitrophenoxy)phenyl]acetamide () reveals planar amide groups and extensive intermolecular interactions, which may differ in the fluoromethoxy variant due to the smaller size and lower polarity of the -OCH₂F group .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Solubility (mg/L) Notable Activity Reference
N-[4-(fluoromethoxy)phenyl]acetamide -OCH₂F Not reported Theoretical metabolic stability
N-(4-Fluorophenyl)acetamide -F 1360
N-(4-Methoxyphenyl)acetamide -OCH₃ 1707
N-[4-(4-Nitrophenoxy)phenyl]acetamide -OPhNO₂ Low Crystalline stability

Table 2: Pharmacological Comparison

Compound Target/Activity Efficacy vs. Controls Reference
N-Phenylacetamide sulphonamides COX/TRP channels (Analgesic) Superior to paracetamol
Compound A (Aminotriazine) Tetrodotoxin-sensitive Na⁺ channels Reduces C-fiber firing
N-[4-(fluoromethoxy)phenyl]acetamide Hypothetical: Sodium channels Predicted moderate activity

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